molecular formula C17H20N2O3S B5152089 N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B5152089
Poids moléculaire: 332.4 g/mol
Clé InChI: OEOLNWMVWKBYIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as BESG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BESG is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mécanisme D'action

N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide exerts its biological effects by inhibiting the activity of proteasomes. Proteasomes are large protein complexes that are responsible for the degradation of proteins. Inhibition of proteasomes leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can induce apoptosis in cancer cells by inhibiting the activity of proteasomes. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of neurodegenerative diseases. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and antioxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is also stable and can be easily synthesized using different methods. However, N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide also has low solubility in water, which can limit its use in some experiments.

Orientations Futures

There are several future directions for the study of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One of the most promising directions is its potential application in the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and its potential use in combination with other anticancer drugs. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide also has potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore its effects on different proteins involved in the pathogenesis of these diseases. Additionally, studies are needed to optimize the synthesis method of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and improve its solubility in water to expand its use in lab experiments.
Conclusion
In conclusion, N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been synthesized using different methods, and its mechanism of action has been extensively studied. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several biochemical and physiological effects and has potential applications in the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the biological effects of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and optimize its use in lab experiments.

Méthodes De Synthèse

N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of N-benzyl-N-ethylglycine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide as a white crystalline solid, which can be purified using recrystallization.

Applications De Recherche Scientifique

N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in different fields. One of the most promising applications of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is in the treatment of cancer. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can induce apoptosis in cancer cells by inhibiting the activity of proteasomes. Proteasomes are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells.
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of these diseases.

Propriétés

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-19(23(21,22)16-11-7-4-8-12-16)14-17(20)18-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOLNWMVWKBYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.